Pyrazine-2,3-diyldimethanamine
Description
Pyrazine-2,3-diyldimethanamine (CAS: 771573-48-9, molecular formula: C₆H₁₀N₄) is a bicyclic pyrazine derivative characterized by two methanamine groups attached to the 2- and 3-positions of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely recognized as pharmacophores in bioactive molecules. This compound is synthesized from pyrazine-2,3-dicarboxylic acid through a multi-step process involving anhydride formation and subsequent functionalization .
Properties
IUPAC Name |
[3-(aminomethyl)pyrazin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTWVEGNDHOQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311914 | |
| Record name | 2,3-Pyrazinedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-48-9 | |
| Record name | 2,3-Pyrazinedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyrazinedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-diyldimethanamine typically involves the reaction of pyrazine derivatives with appropriate amine sources. One common method includes the reaction of pyrazine-2,3-dicarboxylic acid with ammonia or primary amines under high-temperature conditions to yield the desired diamine compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of pyrazine derivatives in the presence of metal catalysts such as palladium or platinum. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,3-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can yield pyrazine-2,3-diyldimethanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Pyrazine-2,3-diyldimethanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Pyrazine-2,3-diyldimethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory activities.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of pyrazine-2,3-diyldimethanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazine Derivatives
Pyrazine-2,3-dicarbonitriles
Pyrazine-2,3-dicarbonitriles (e.g., compounds synthesized from diaminomaleonitrile and α-diketones) share the pyrazine core but feature nitrile groups instead of amines. These derivatives exhibit strong electron-withdrawing properties, influencing their electrochemical behavior. Cyclic voltammetry studies reveal oxidation potentials (E₁/₂) ranging from 0.60 V to 1.70 V vs. SCE, depending on substituents like phenothiazine or n-butylamine .
Table 1: Electrochemical and Structural Comparison
| Compound | Substituents | Oxidation Potential (E₁/₂ vs. SCE) | Key Applications |
|---|---|---|---|
| Pyrazine-2,3-diyldimethanamine | -NH₂CH₂ groups | Not reported | Pharmacological research |
| 5-Chloro-6-phenylpyrazine-2,3-dicarbonitrile | -Cl, -Ph, -CN | >2.8 V (no oxidation) | Material science |
| Phenothiazine-pyrazine-2,3-dicarbonitrile | Phenothiazine, -CN | 0.60 V (reversible) | Redox-active materials |
Dimethylpyrazine Derivatives
Simpler analogs like 2,3-dimethylpyrazine (CAS: FDB010958) lack functionalized side chains, reducing their bioactivity but making them valuable in flavor and fragrance industries. These compounds exhibit lower molecular weights (e.g., 122.16 g/mol for 2,3-dimethylpyrazine vs. 138.17 g/mol for this compound) and distinct physicochemical properties, such as volatility .
Pharmacologically Active Pyrazines
- 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives : These bicyclic compounds target KRAS mutations in cancer, leveraging the pyrazine core for covalent inhibition. Unlike this compound, they incorporate a fused pyridine ring and dione groups, enhancing target specificity .
- Spiro[5H,10H-dipyrrolo-pyrazine] Derivatives: Complex spiro-fused structures (e.g., compound 2 in ) demonstrate hypnotic and antidiabetic activities but require more intricate synthetic routes .
Biological Activity
Overview
Pyrazine-2,3-diyldimethanamine is a heterocyclic organic compound characterized by its pyrazine ring and dual methanamine substitutions. With the molecular formula CHN, this compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves reactions between pyrazine derivatives and amines. A common method includes the reaction of pyrazine-2,3-dicarboxylic acid with ammonia or primary amines under high-temperature conditions, yielding the desired diamine compound. Industrially, catalytic hydrogenation processes using metal catalysts like palladium or platinum are employed to ensure high yield and purity.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : The compound has shown potential in inhibiting various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Effects : Studies suggest that pyrazine derivatives can induce apoptosis in cancer cells. For instance, a related pyrazine derivative was found to inhibit cell proliferation in human leukemia K562 cells by inducing apoptosis through modulation of apoptotic gene expression (Bax/Bcl2 and Survivin) .
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which are currently under investigation.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, which contributes to its antimicrobial and anticancer effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful:
Case Studies
- Apoptosis Induction in Leukemia Cells : A study demonstrated that treatment with a derivative similar to this compound resulted in significant apoptosis induction in K562 leukemia cells. The compound showed an IC50 value of 25 μM after 72 hours of treatment, indicating its potency as an anticancer agent .
- Antimicrobial Activity : Research into related compounds like (3-Methylpyrazin-2-yl)methanamine has revealed potential antimicrobial properties through interactions with specific enzymes or receptors . This suggests that pyrazine derivatives may serve as effective templates for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
